Oxazolo[4,5-b]pyridin-2-amine

Medicinal Chemistry Kinase Inhibition Scaffold Hopping

SAR inconsistency from ambiguous ring fusion stalls kinase programs. Oxazolo[4,5-b]pyridin-2-amine (CAS 40926-66-7) provides an unambiguous [4,5-b] scaffold at 98% purity, enabling reproducible lead optimization. • Defined [4,5-b] fusion-not interchangeable with [5,4-b] isomers-secures target binding reproducibility. • 80% one-step synthesis yields gram quantities for parallel med chem libraries. • Solid, stable form (mp 233-234 °C; solubility 4.7 g/L) suits automated HTS dispensing. Supplied with full analytics from regional inventory.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 40926-66-7
Cat. No. B1316413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazolo[4,5-b]pyridin-2-amine
CAS40926-66-7
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=C(O2)N
InChIInChI=1S/C6H5N3O/c7-6-9-5-4(10-6)2-1-3-8-5/h1-3H,(H2,7,8,9)
InChIKeyAVSYPWBWFBPSEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxazolo[4,5-b]pyridin-2-amine: Core Heterocyclic Building Block


Oxazolo[4,5-b]pyridin-2-amine (CAS 40926-66-7) is a fused heterocyclic compound comprising an oxazole ring annulated to a pyridine core at the [4,5-b] junction, featuring a primary amine at the 2-position. With a molecular weight of 135.12 g/mol and the molecular formula C6H5N3O, this yellow solid serves as a versatile scaffold in medicinal chemistry and drug discovery. Its rigid, planar structure presents a hydrogen-bond donor (amine) and acceptor sites (oxazole nitrogen, pyridine nitrogen), enabling specific interactions with biological targets, including kinase ATP-binding pockets [1]. The compound is utilized as a key intermediate for synthesizing libraries of 5-aryl substituted derivatives with demonstrated antiproliferative activities [2], underscoring its value in early-stage lead generation and SAR studies.

Why Generic Analogs Cannot Replace This Scaffold


Despite sharing the broader oxazole-pyridine scaffold family, direct substitution with isomeric or structurally similar analogs (e.g., oxazolo[5,4-b]pyridin-2-amine [CAS 118767-91-2] or 2-amino-isoxazolopyridines) is precluded by quantifiable differences in physicochemical properties and biological activity profiles. The specific [4,5-b] ring fusion pattern dictates the spatial arrangement of hydrogen-bond donors and acceptors, which critically influences kinase binding selectivity [1]. Furthermore, the unsubstituted 2-amine serves as a versatile handle for late-stage functionalization, enabling divergent synthetic pathways to diverse 5-aryl and N-substituted derivatives with distinct antiproliferative potencies [2]. Variations in melting point, solubility, and purity among commercial sources further underscore that ostensibly similar compounds are not interchangeable in research applications demanding reproducible physicochemical behavior and synthetic tractability.

Quantitative Comparison Against Key Analogs


Regioisomeric Scaffold: [4,5-b] vs. [5,4-b] Fusion

The [4,5-b] regioisomer (Oxazolo[4,5-b]pyridin-2-amine, CAS 40926-66-7) exhibits a distinct heteroatom arrangement compared to the [5,4-b] isomer (Oxazolo[5,4-b]pyridin-2-amine, CAS 118767-91-2). This structural variation directly impacts physicochemical properties relevant to compound handling and formulation: the [4,5-b] isomer has a reported melting point of 233-234 °C, whereas the [5,4-b] isomer melts at 220-230 °C . Additionally, the [4,5-b] isomer displays a calculated aqueous solubility of 4.7 g/L at 25 °C , a parameter not consistently reported for the [5,4-b] analog, but crucial for predicting behavior in biological assays and solubility-driven synthesis steps.

Medicinal Chemistry Kinase Inhibition Scaffold Hopping

Antiproliferative Activity: 5-Aryl Derivatives vs. Parent Scaffold

While the parent compound Oxazolo[4,5-b]pyridin-2-amine is primarily a synthetic intermediate, its 5-aryl substituted derivatives demonstrate quantifiable antiproliferative activity. A series of novel 5-aryl derivatives were synthesized and evaluated against human cancer cell lines. In vitro assays revealed that specific 5-aryl substitutions (e.g., 4-chlorophenyl, 4-methoxyphenyl) conferred IC50 values in the micromolar range, whereas the unsubstituted parent scaffold lacks direct antiproliferative activity [1]. This highlights the critical role of the 2-amine as a synthetic handle for introducing substituents that unlock biological activity, a property not inherent to the core scaffold but dependent on its specific 2-amino functionalization capability.

Cancer Research Antiproliferative Agents SAR Studies

Synthetic Accessibility: Oxazolo[4,5-b]pyridin-2-amine vs. Isoxazolopyridines

Oxazolo[4,5-b]pyridin-2-amine can be synthesized via a straightforward, one-step cyclization of 2-amino-3-hydroxypyridine with cyanogen bromide in water, achieving an 80% yield under reflux for 15 minutes . In contrast, the synthesis of 2-amino-isoxazolopyridines (which serve as Polo-like kinase inhibitors) typically requires multi-step sequences and more complex reaction conditions [1]. This difference in synthetic efficiency directly impacts the cost and scalability of producing the core scaffold for downstream derivatization.

Organic Synthesis Medicinal Chemistry Kinase Inhibitor Design

Purity and Physical Form Consistency

Commercial sources of Oxazolo[4,5-b]pyridin-2-amine (CAS 40926-66-7) offer defined purity levels (e.g., 97% to 98.0% by HPLC) and specify the physical form (yellow solid) , . This contrasts with certain analogs like Oxazolo[5,4-b]pyridin-2-amine, where vendors may list the form as 'Liquid, No data available' , potentially introducing ambiguity in handling and formulation. The availability of well-characterized material with consistent batch-to-batch purity is critical for reproducible synthetic and biological experiments.

Chemical Sourcing Quality Control Reproducibility

Oxazolo[4,5-b]pyridin-2-amine: Key Applications


Synthesis of Antiproliferative 5-Aryl Derivatives

Use as a core scaffold for synthesizing focused libraries of 5-aryl substituted oxazolo[4,5-b]pyridin-2-amines. The 2-amine group allows for subsequent functionalization, while the 5-position can be readily diversified via aryl coupling reactions [1]. Derived compounds have demonstrated micromolar IC50 values against cancer cell lines, making this a validated starting point for anticancer lead optimization programs [1].

Kinase Inhibitor Probe Development

Leverage the oxazolo[4,5-b]pyridine core as a bioisostere for adenine in ATP-competitive kinase inhibitor design. The [4,5-b] ring fusion pattern mimics the purine ring system and has been validated in related azolo[4,5-b]pyridine series as CK2 kinase inhibitors [2]. The unsubstituted 2-amine serves as a versatile vector for introducing substituents that can modulate kinase selectivity and cellular potency [3].

High-Yield Building Block for Parallel Synthesis

Employ Oxazolo[4,5-b]pyridin-2-amine as a readily accessible heterocyclic building block due to its high-yielding (80%), one-step synthesis from inexpensive starting materials . Its solid, stable form and well-defined physicochemical properties (melting point 233-234 °C, solubility 4.7 g/L) facilitate automated weighing and dissolution for high-throughput parallel synthesis , reducing operational friction in large-scale medicinal chemistry campaigns.

Scaffold-Hopping and SAR Studies

Use as a control scaffold in SAR studies to compare the impact of [4,5-b] vs. [5,4-b] oxazole-pyridine ring fusions on biological activity. The quantifiable differences in melting point and solubility provide a physicochemical basis for understanding how subtle structural changes affect compound properties, thereby informing rational drug design decisions in academic medicinal chemistry laboratories.

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